molecular formula C14H14Cl2N2O5 B3999801 1-[3-(3,4-Dichlorophenoxy)propyl]imidazole;oxalic acid

1-[3-(3,4-Dichlorophenoxy)propyl]imidazole;oxalic acid

Cat. No.: B3999801
M. Wt: 361.2 g/mol
InChI Key: LCEMNVPHEFYGEV-UHFFFAOYSA-N
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Description

1-[3-(3,4-Dichlorophenoxy)propyl]imidazole;oxalic acid is a compound that combines the structural features of imidazole and dichlorophenoxy groups. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, known for its broad range of chemical and biological properties . The dichlorophenoxy group adds further complexity and potential biological activity to the compound.

Preparation Methods

The synthesis of 1-[3-(3,4-Dichlorophenoxy)propyl]imidazole typically involves the reaction of 3,4-dichlorophenol with 1-bromo-3-chloropropane to form 3-(3,4-dichlorophenoxy)propane. This intermediate is then reacted with imidazole under basic conditions to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-[3-(3,4-Dichlorophenoxy)propyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the dichlorophenoxy group.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

    Hydrolysis: The ester or amide linkages in the compound can be hydrolyzed under acidic or basic conditions.

Scientific Research Applications

1-[3-(3,4-Dichlorophenoxy)propyl]imidazole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-Dichlorophenoxy)propyl]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The dichlorophenoxy group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and dichlorophenoxy compounds. For example:

    Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.

    Dichlorophenoxy compounds:

Properties

IUPAC Name

1-[3-(3,4-dichlorophenoxy)propyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O.C2H2O4/c13-11-3-2-10(8-12(11)14)17-7-1-5-16-6-4-15-9-16;3-1(4)2(5)6/h2-4,6,8-9H,1,5,7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEMNVPHEFYGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCN2C=CN=C2)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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